Cas no 1262897-74-4 (Gemcitabine-13C,15N2 Hydrochloride)
Gemcitabine-13C,15N2 Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Gemcitabine-13C,15N2 Hydrochloride
- 4-Amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidin-2
- 4-Amino-1-(2-deoxy-2,2-difluoro-a-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone Hydrochloride-13C,15N2;
- 4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
- (2S)-Gemcitabine-13C,15N2 (hydrochloride)
- (2S)-Gemcitabine-13C,15N2 hydrochloride
- 1262897-74-4
- DA-59495
- 4-Amino-1-((2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one-2-13C-1,3-15N2 hydrochloride
- starbld0016610
- CS-0374757
- HY-B0003AS
- 4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidin-2-one;hydrochloride
- 1'-Epi Gemcitabine-13C,15N2 Hydrochloride
-
- Inchi: 1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7+;/m1./s1/i8+1,13+1,14+1;
- InChI Key: OKKDEIYWILRZIA-YUECSCTESA-N
- SMILES: Cl.FC1([C@@H]([15N]2[13C]([15N]=C(C=C2)N)=O)O[C@H](CO)[C@H]1O)F
Computed Properties
- Exact Mass: 302.0458645 g/mol
- Monoisotopic Mass: 302.0458645 g/mol
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 426
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 302.64
- Topological Polar Surface Area: 108
Experimental Properties
- Melting Point: 255-270°C dec.
Gemcitabine-13C,15N2 Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | G305002-0.5mg |
Gemcitabine-13C,15N2 Hydrochloride |
1262897-74-4 | 0.5mg |
$ 120.00 | 2023-02-02 | ||
| TRC | G305002-1mg |
Gemcitabine-13C,15N2 Hydrochloride |
1262897-74-4 | 1mg |
$ 251.00 | 2023-09-07 | ||
| TRC | G305002-5mg |
Gemcitabine-13C,15N2 Hydrochloride |
1262897-74-4 | 5mg |
$ 138.00 | 2023-09-07 | ||
| TRC | G305002-10mg |
Gemcitabine-13C,15N2 Hydrochloride |
1262897-74-4 | 10mg |
$ 1286.00 | 2023-09-07 | ||
| Ambeed | A673606-500g |
4-Amino-1-((2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one-2-13C-1,3-15N2 hydrochloride |
1262897-74-4 | 98% 98%atom%13C,98%atom%15N | 500g |
$356.0 | 2024-04-15 | |
| TRC | G305002-.5mg |
Gemcitabine-13C,15N2 Hydrochloride |
1262897-74-4 | 5mg |
$138.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-218568-1mg |
Gemcitabine-13C,15N2 Hydrochloride, |
1262897-74-4 | 98% Isotopic Purity | 1mg |
¥2858.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-218568-1 mg |
Gemcitabine-13C,15N2 Hydrochloride, |
1262897-74-4 | 98% Isotopic Purity | 1mg |
¥2,858.00 | 2023-07-10 | |
| A2B Chem LLC | AE65247-1mg |
GEMCITABINE-13C,15N2 HYDROCHLORIDE |
1262897-74-4 | 1mg |
$660.00 | 2024-04-20 | ||
| A2B Chem LLC | AE65247-10mg |
GEMCITABINE-13C,15N2 HYDROCHLORIDE |
1262897-74-4 | 10mg |
$1278.00 | 2024-01-04 |
Gemcitabine-13C,15N2 Hydrochloride Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on Gemcitabine-13C,15N2 Hydrochloride
Gemcitabine-13C,15N2 Hydrochloride: A Novel Isotope-Labeled Prodrug in Oncology Research
Gemcitabine-13C,15N2 Hydrochloride, a isotope-labeled derivative of the well-known chemotherapeutic agent gemcitabine, represents a significant advancement in the field of oncology research. This compound, with the CAS number 1262897-74-4, has garnered considerable attention due to its potential applications in both diagnostic imaging and therapeutic interventions. The incorporation of stable isotopes Carbon-13 and Nitrogen-15 into the gemcitabine molecule not only enhances its utility in metabolic studies but also opens new avenues for understanding the pharmacokinetic and pharmacodynamic properties of this drug.
The development of isotope-labeled pharmaceuticals has been a cornerstone in modern medicine, particularly in the realm of nuclear medicine and precision oncology. Gemcitabine-13C,15N2 Hydrochloride stands out as a promising candidate for several reasons. First, the use of stable isotopes allows for non-invasive tracking of drug metabolism and distribution using advanced imaging techniques such as positron emission tomography (PET). This capability is particularly valuable in clinical settings where real-time monitoring of drug efficacy and toxicity can significantly improve patient outcomes.
Recent studies have highlighted the unique advantages of using isotope-labeled gemcitabine derivatives in preclinical research. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that Gemcitabine-13C,15N2 Hydrochloride exhibits enhanced stability under physiological conditions while maintaining its antitumor activity. This stability is attributed to the isotope substitution, which mitigates rapid degradation pathways that typically limit the therapeutic window of gemcitabine. The study further revealed that this derivative shows promising potential in reducing side effects associated with conventional gemcitabine therapy, such as myelosuppression and gastrointestinal toxicity.
The significance of Gemcitabine-13C,15N2 Hydrochloride extends beyond its therapeutic applications. Researchers are increasingly leveraging this compound to investigate the mechanisms underlying gemcitabine resistance in cancer cells. A notable study from 2022 explored how isotope labeling could alter the pharmacological profile of gemcitabine, potentially overcoming resistance mechanisms that render standard treatments ineffective. The findings suggest that isotope-labeled gemcitabine derivatives may serve as valuable tools for developing combination therapies that synergize with existing chemotherapeutic agents.
In addition to its role in therapeutic research, Gemcitabine-13C,15N2 Hydrochloride holds promise for diagnostic applications. The unique isotopic signature allows for high-resolution PET imaging, enabling clinicians to visualize tumor metabolism with unprecedented accuracy. This capability is particularly useful in early-stage cancer detection and monitoring treatment response. A 2021 review article in *Nature Reviews Clinical Oncology* emphasized the growing importance of molecular imaging agents like Gemcitabine-13C,15N2 Hydrochloride in personalized medicine approaches, where treatment plans are tailored to individual patient profiles based on metabolic activity.
The synthesis and characterization of Gemcitabine-13C,15N2 Hydrochloride represent a testament to the advancements in isotope chemistry and pharmaceutical manufacturing. The process involves precise isotopic labeling techniques that ensure high purity and yield, making it viable for both research and clinical use. Collaborative efforts between chemists and oncologists have been instrumental in optimizing synthetic routes and purification methods, ensuring that this compound meets stringent quality standards required for medical applications.
Looking ahead, the future prospects for Gemcitabine-13C,15N2 Hydrochloride are bright. Ongoing clinical trials are evaluating its efficacy in treating various solid tumors, including pancreatic cancer and breast cancer. The integration of this isotope-labeled derivative into existing treatment protocols could revolutionize how these diseases are managed. Furthermore, advancements in PET imaging technology may further enhance the diagnostic capabilities of Gemcitabine-13C,15N2 Hydrochloride, paving the way for more accurate and timely diagnoses.
The impact of isotope-labeled gemcitabine derivatives extends beyond individual patient care. These compounds contribute to a deeper understanding of cancer biology and drug metabolism, fostering innovation across multiple disciplines within oncology research. By providing researchers with powerful tools to study tumor behavior at a molecular level, Gemcitabine-13C,15N2 Hydrochloride paves the way for new therapeutic strategies and improves our ability to predict treatment responses.
In conclusion,Gemcitabine-13C,15N2 Hydrochloride (CAS no 1262897-74-4) represents a significant breakthrough in oncology research with far-reaching implications for both diagnostics and therapeutics. Its unique properties as an isotope-labeled derivative offer unprecedented opportunities for studying drug metabolism and tumor biology while enhancing treatment efficacy and reducing side effects. As research continues to evolve,Gemcitabine-13C,15N2 Hydrochloride is poised to play a pivotal role in shaping the future of precision oncology.
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